molecular formula C14H14ClN5O2 B503966 N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B503966
M. Wt: 319.74g/mol
InChI Key: UNNBFDQHTKNOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a combination of aromatic, heterocyclic, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Furyl Intermediate: The synthesis begins with the preparation of the 5-(3-chloro-4-methoxyphenyl)-2-furyl intermediate through a Friedel-Crafts acylation reaction.

    Introduction of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring.

    Methylation: The final step involves the methylation of the tetrazole nitrogen to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the tetrazole moiety.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring with a furyl and chloromethoxyphenyl group

Properties

Molecular Formula

C14H14ClN5O2

Molecular Weight

319.74g/mol

IUPAC Name

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C14H14ClN5O2/c1-20-14(17-18-19-20)16-8-10-4-6-12(22-10)9-3-5-13(21-2)11(15)7-9/h3-7H,8H2,1-2H3,(H,16,17,19)

InChI Key

UNNBFDQHTKNOSZ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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